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Introduction and Chemical Identity

Phenazolam (systematic name: 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]

[1,4]benzodiazepine) is a triazolo-benzodiazepine derivative that has emerged as a designer

benzodiazepine of significant research interest due to its unique halogen substitution pattern. With molecular

formula C₁₇H₁₂BrClN₄ and molecular weight of 387.7 g/mol, Phenazolam represents a structurally

modified benzodiazepine analog that was first developed as a research chemical rather than through

legitimate pharmaceutical development pathways. [1] The compound features dual halogenation with a

bromine substituent at the 8-position and a chlorine atom at the 2-position of the phenyl ring, creating

distinct electronic and steric properties that significantly influence its pharmacological profile. [1]

The emergence of Phenazolam reflects the broader trend of designer benzodiazepines appearing on

recreational drug markets, with many of these substances being sold as "research chemicals" or used as

adulterants in other illicit substances. [2] Unlike pharmaceuticals that undergo rigorous testing and

optimization, designer benzodiazepines like Phenazolam enter markets with limited pharmacological data,

creating significant public health challenges due to their unknown toxicity profiles and potential for misuse.

[2] [3]
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Structural Characteristics and Halogen Substituent
Effects

Core Molecular Architecture

Phenazolam belongs to the triazolo-benzodiazepine class, characterized by a fused triazole ring attached to

the diazepine ring of the traditional benzodiazepine structure. This core structure significantly enhances

binding affinity at GABAₐ receptors compared to classical 1,4-benzodiazepines, contributing to increased

potency and duration of action. [1] The triazole ring addition creates a more rigid molecular structure that

optimizes the compound for interaction with the benzodiazepine binding site, particularly through enhanced

hydrophobic interactions and possible hydrogen bonding with receptor residues. [4]

Table 1: Structural Components of Phenazolam and Their Functional Roles

Structural Element Chemical Feature Functional Role

Benzodiazepine
Core

4H-benzo[f][1,2,4]triazolo[4,3-a]
[1,4]diazepine

Provides fundamental binding scaffold for
GABAₐ receptors

Triazole Ring 1-methyl-1,2,4-triazole fusion Enhances receptor binding affinity and
metabolic stability

Bromine
Substituent

Bromo group at position 8 Increases lipophilicity and electron density;
extends elimination half-life

Chlorine
Substituent

Chloro group at ortho-position of
phenyl ring

Introduces steric effects and influences
metabolic sites

Electronic and Steric Effects of Halogen Substituents

The strategic placement of bromine and chlorine atoms at specific positions on the Phenazolam structure

creates distinct electronic and steric effects that drive its pharmacological behavior:
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Bromine at C8 Position: The bromine atom at the 8-position exerts significant electron-withdrawing

effects through inductive mechanisms, which alter the electron density distribution throughout the

fused ring system. This substitution pattern increases lipophilicity (LogP) compared to non-

halogenated analogs, enhancing blood-brain barrier penetration and potentially increasing receptor

binding affinity. Bromine's larger atomic radius compared to chlorine or fluorine creates additional van

der Waals interactions with hydrophobic receptor pockets, potentially contributing to the compound's

high binding affinity at GABAₐ receptors. [1]

Chlorine at Phenyl C2 Position: The chlorine atom positioned at the ortho-position of the phenyl ring

introduces significant steric hindrance that influences the rotational freedom of the phenyl group

relative to the core structure. This restricted rotation may lock the molecule in a preferred

conformation for receptor binding, potentially enhancing selectivity or affinity. The ortho-chloro

substitution also blocks metabolic sites that would otherwise be vulnerable to cytochrome P450-

mediated oxidation, particularly at the adjacent positions, thereby extending the compound's metabolic

half-life. [1]

The combined halogen effect creates a molecule with optimized properties for GABAₐ receptor binding,

with theoretical binding affinities in the low nanomolar range based on comparisons with structurally similar

compounds like flubromazolam and clonazolam. [1]

Pharmacological Profile and Mechanism of Action

GABAₐ Receptor Interactions

Phenazolam functions as a positive allosteric modulator at GABAₐ receptors, binding specifically at the

interface between α and γ subunits to enhance GABAergic neurotransmission. [3] [1] This binding induces a

conformational change in the receptor complex that increases its affinity for GABA, facilitating chloride ion

influx and neuronal hyperpolarization. [2] The specific arrangement of halogen atoms in Phenazolam

optimizes it for interaction with key residues in the benzodiazepine binding pocket, particularly through

hydrophobic interactions and potential halogen bonding.

The subtype selectivity of benzodiazepines is determined by their interaction with different α subunit

isoforms (α1-α6). While specific binding data for Phenazolam is limited, structural analogs with similar
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halogenation patterns demonstrate the following subunit interactions:

α1-containing receptors: Mediate sedative, anterograde amnesic, and anticonvulsant effects
α2-containing receptors: Primarily responsible for anxiolytic activity

α2, α3, α5-containing receptors: Contribute to myorelaxant effects [2] [3]

Based on data from closely related compounds, Phenazolam is predicted to have high affinity for α1, α2,

and α5 subunits, suggesting a broad pharmacological profile encompassing sedation, anxiety reduction, and

muscle relaxation. [4]

Metabolic Pathways and Pharmacokinetics

The metabolism of Phenazolam follows complex biotransformation pathways primarily mediated by

hepatic cytochrome P450 enzymes, with subsequent phase II conjugation. Based on studies of the closely

related analog bromazolam, the metabolic scheme can be visualized as follows:
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Figure 1: Predicted Metabolic Pathways of Phenazolam Based on Structural Analogs [4] [1]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7569319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9397074/
https://www.smolecule.com/products/s1918583?utm_src=pdf-body
https://en.wikipedia.org/wiki/Bromazolam
https://www.smolecule.com/products/s1918583?utm_src=pdf-body
https://www.smolecule.com/products/s1918583?utm_src=pdf-body-img
https://www.smolecule.com/products/s1918583?utm_src=pdf-body
https://en.wikipedia.org/wiki/Bromazolam
https://www.vulcanchem.com/product/vc3836660
https://www.smolecule.com/products/s1918583?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


While direct human pharmacokinetic data for Phenazolam is limited, studies on structural analogs provide

insights into its likely behavior:

Phase I Metabolism: Primary transformations include hydroxylation at the α-methyl group, the 4-
position of the diazepine ring, and the phenyl ring, predominantly mediated by CYP2C19, CYP3A4,

and CYP3A5. [4] [1]
Phase II Metabolism: Glucuronidation of hydroxylated metabolites occurs via UGT isoforms

including UGT1A4, UGT2B10 (N-glucuronidation), UGT2B4 (α-hydroxy glucuronidation), and
UGT1A3/UGT2B7 (4-hydroxy glucuronidation). [4]

Elimination Half-Life: Based on its structural similarity to flubromazolam and bromazolam,
Phenazolam is predicted to have an extended elimination half-life (>20 hours) due to its halogen

substituents that resist oxidative metabolism. [1]

Table 2: Experimental Pharmacological Parameters of Related Triazolo-Benzodiazepines

Compound Receptor Binding Affinity (nM)
Estimated Half-
Life (hours)

Primary Metabolic
Pathways

Phenazolam Not experimentally determined

(estimated <2nM based on
analogs)

>20 (predicted) CYP3A4, CYP2C19, UGT-

mediated glucuronidation

Bromazolam α1: 2.81 nM; α2: 0.69 nM; α5:
0.62 nM

12-20
(estimated)

Hydroxylation +
glucuronidation

Flubromazolam ~0.2 nM (GABAₐ) 10-20 CYP3A4-mediated
oxidation

Clonazolam ~0.5 nM (GABAₐ) 12-18 Nitro-reduction,
hydroxylation

Experimental Data and Analytical Characterization

Physicochemical Properties
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The strategic incorporation of both bromine and chlorine atoms significantly influences Phenazolam's

molecular properties:

Lipophilicity: The bromine atom at position 8 substantially increases LogP compared to non-
halogenated analogs, enhancing membrane permeability and central nervous system penetration.

Calculated LogP values are estimated at approximately 4.2 based on computational modeling of
similar structures. [1]

Metabolic Stability: The halogen substituents, particularly the ortho-chloro group on the phenyl ring,
protect vulnerable metabolic soft spots, increasing resistance to cytochrome P450-mediated oxidation

and extending the compound's in vivo half-life. [1]
Molecular Dimensions: The compound's planar fused ring system with orthogonal halogen

substituents creates a distinct three-dimensional shape that optimally fits the benzodiazepine binding
pocket, with molecular dimensions of approximately 10.2Å × 5.8Å × 2.1Å based on computational

modeling. [1]

Analytical Detection Methodologies

The identification and quantification of Phenazolam in biological samples requires sophisticated analytical

techniques due to its low dosage and structural similarity to other benzodiazepines:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The most reliable method for detecting

Phenazolam and its metabolites in biological matrices. Typical protocols use reverse-phase C18
columns (100 × 2.1 mm, 1.7-1.8 μm particle size) with mobile phases consisting of 0.1% formic acid

in water and acetonitrile or methanol. Mass detection employs electrospray ionization in positive
mode with multiple reaction monitoring for transitions m/z 387.0→339.0 (phenazolam) and m/z

403.0→355.0 (hydroxylated metabolites). [1]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for screening purposes but requires

derivatization of hydroxylated metabolites to improve volatility and detection sensitivity. Method
parameters typically include electron impact ionization at 70 eV with monitoring of characteristic ion

fragments at m/z 375, 345, 315, and 279. [1]
High-Resolution Mass Spectrometry (HRMS): Provides definitive identification through exact mass

measurement, with the protonated molecule [M+H]+ of Phenazolam having an exact mass of
387.0078 Da. Orbitrap and Q-TOF instruments achieve mass accuracy <5 ppm, allowing

discrimination from isobaric interferences. [1]

Table 3: Optimized Experimental Conditions for Phenazolam Analysis by LC-MS/MS

Parameter Optimal Conditions Alternative Approaches
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| Chromatography | Column: C18 (100 × 2.1 mm, 1.8 μm) Mobile Phase: 0.1% HCOOH/H₂O + ACN

Gradient: 10-95% ACN over 8 min | HILIC chromatography; Ammonium acetate buffer systems | |

Ionization | ESI-positive mode; Drying gas: 300°C; Nebulizer: 40 psi | APCI-positive mode; Higher temps

for matrix cleanup | | MS Detection | MRM transitions: 387→339 (quantifier), 387→297 (qualifier)

Collision energy: 25-35 eV | High-resolution full scan; Data-independent acquisition | | Sample Prep | SPE:

Mixed-mode cation exchange; LLME: Ethyl acetate/hexane (80:20) | Protein precipitation with ACN; Dilute-

and-shoot for urine |

Structure-Activity Relationships and Analog
Comparisons

Halogen Substituent Influence on Potency

The structure-activity relationships of triazolo-benzodiazepines reveal critical insights into how specific

halogen substitutions influence pharmacological activity:

Bromine vs. Chlorine at C8: Comparison of Phenazolam (8-Br) with flubromazolam (8-Br) and
flualprazolam (8-Cl) demonstrates that bromine substitution generally produces higher binding

affinity than chlorine at the 8-position, potentially due to enhanced hydrophobic interactions and
optimized van der Waals forces with receptor residues. The larger atomic radius of bromine (1.85Å

vs. 1.75Å for chlorine) may create more favorable interactions with hydrophobic pockets in the
benzodiazepine binding site. [4] [1]

Phenyl Ring Halogenation: The ortho-chloro substitution on the phenyl ring in Phenazolam mirrors
the pattern found in pharmaceutical benzodiazepines like clonazepam and demonstrates optimal

steric and electronic properties for receptor binding. This configuration appears to create the ideal
torsional angle between the phenyl ring and the core structure, maximizing receptor contact points

while maintaining appropriate conformational flexibility. [1]
Dual Halogenation Strategy: The combination of bromine on the core structure and chlorine on the

phenyl ring represents a strategic approach to optimizing both binding affinity (primarily influenced
by bromine) and metabolic stability (significantly enhanced by chlorine at the ortho-position). This

dual halogenation may create a synergistic effect that enhances both potency and duration of action
compared to mono-halogenated analogs. [1]

Toxicological Considerations
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The structural features of Phenazolam contribute to its toxicological profile:

Enhanced Potency: The triazole ring fusion combined with strategic halogen placement results in
extremely high potency, with estimated effective doses in the microgram range (0.5-2 mg), creating

a narrow therapeutic index and increased risk of accidental overdose. [4] [1]
Prolonged Effects: The halogen substituents that confer metabolic stability also lead to extended
duration of action, with effects potentially persisting for more than 24 hours, increasing risks of
respiratory depression, particularly with polysubstance use. [3] [1]

Withdrawal Syndrome: Like other high-potency benzodiazepines, chronic Phenazolam use likely
induces rapid tolerance and dependence, with withdrawal symptoms emerging within 24-48 hours

of discontinuation and potentially including seizures, hyperacusis, and perceptual disturbances. [3]

Conclusion and Research Implications

Phenazolam represents a strategically designed benzodiazepine analog that leverages dual halogen

substitution to optimize receptor binding affinity and metabolic stability. The bromine atom at position 8

enhances lipophilicity and receptor interactions, while the ortho-chloro group on the phenyl ring provides

steric protection against metabolic degradation. This combination results in a compound with high potency

and prolonged duration of action based on comparison with structurally related compounds.

From a public health perspective, Phenazolam exemplifies the challenges posed by designer

benzodiazepines, which enter recreational drug markets with limited pharmacological characterization

and pose significant risks due to their high potency and potential for dependence. [2] [3] The forensic

detection of Phenazolam and similar compounds requires advanced analytical techniques, particularly LC-

MS/MS with high mass accuracy, to distinguish them from licensed pharmaceutical benzodiazepines and

their metabolites.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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